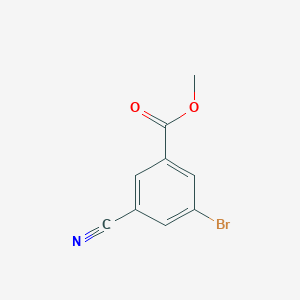

Methyl 3-bromo-5-cyanobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNTVDNUUQKALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620513 | |

| Record name | Methyl 3-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453566-15-9 | |

| Record name | Methyl 3-bromo-5-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-5-cyanobenzoate

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-bromo-5-cyanobenzoate (CAS Number: 453566-15-9) is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a methyl ester, a bromo substituent, and a cyano group, offers a powerful platform for the strategic construction of complex molecular entities. The differential reactivity of these functional groups allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characteristic reactivity, and its applications in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 453566-15-9 | [1] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported, but expected to be a solid at room temperature | |

| Boiling Point | Predicted: 301.3 ± 27.0 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| SMILES | COC(=O)C1=CC(=CC(=C1)C#N)Br | [1] |

Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard, the following tables provide predicted spectroscopic data for this compound based on the analysis of closely related compounds and established principles of spectroscopy.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 - 8.5 | s | Ar-H |

| ~8.1 - 8.3 | s | Ar-H |

| ~7.9 - 8.1 | s | Ar-H |

| ~3.9 | s | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164-166 | C=O (ester) |

| ~138-140 | Ar-C |

| ~135-137 | Ar-C |

| ~132-134 | Ar-C |

| ~130-132 | Ar-C-Br |

| ~120-122 | Ar-C-CN |

| ~115-117 | -CN |

| ~52-54 | -OCH₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~2230 | Medium-Strong | C≡N stretch (nitrile) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~700-800 | Strong | C-Br stretch |

Mass Spectrometry (MS):

| m/z | Relative Intensity (%) | Assignment |

| 239/241 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 208/210 | Medium | [M - OCH₃]⁺ |

| 180/182 | Medium | [M - COOCH₃]⁺ |

| 102 | High | [M - Br - COOCH₃]⁺ |

Synthesis of this compound

There are several viable synthetic routes to this compound, each with its own advantages and considerations. Below are detailed protocols for two common and effective methods.

Method 1: Esterification of 3-bromo-5-cyanobenzoic acid

This is a straightforward and high-yielding approach, provided the starting carboxylic acid is available. The reaction involves the acid-catalyzed esterification of 3-bromo-5-cyanobenzoic acid with methanol.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 3-bromo-5-cyanobenzoate from 3,5-dibromobenzoic Acid

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of Methyl 3-bromo-5-cyanobenzoate, a valuable building block in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 3,5-dibromobenzoic acid. The first step involves a robust Fischer esterification to yield the intermediate, Methyl 3,5-dibromobenzoate. The subsequent and critical step is a selective nucleophilic aromatic substitution—the Rosenmund-von Braun reaction—to replace one of the bromine atoms with a nitrile group. This document offers an in-depth exploration of the reaction mechanisms, causality behind procedural choices, detailed experimental protocols, and critical safety considerations. The protocols are designed to be self-validating, providing researchers with a reliable and reproducible methodology.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aromatic compound featuring three distinct reactive sites: an ester, a bromo group, and a cyano group. This trifunctional nature makes it an exceptionally versatile intermediate for the synthesis of complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and advanced organic materials.[1] The cyano group can be readily transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, while the bromine atom allows for further elaboration through cross-coupling reactions.[2]

The synthesis from 3,5-dibromobenzoic acid presents a logical and cost-effective route.[3] However, the transformation requires careful control over two distinct chemical processes: the protection of the carboxylic acid via esterification and the selective substitution of an aryl bromide. This guide provides a scientifically grounded and field-proven approach to navigate these challenges effectively.

Overall Synthetic Pathway

The conversion of 3,5-dibromobenzoic acid to this compound is efficiently achieved in two sequential steps. The first is the esterification of the carboxylic acid, followed by the cyanation of the resulting dibromo-ester.

Caption: Overall two-step synthesis route.

Step 1: Fischer Esterification of 3,5-Dibromobenzoic Acid

Mechanistic Rationale and Experimental Design

The first transformation is the conversion of the carboxylic acid functionality into a methyl ester. This is critical for two reasons: it prevents unwanted side reactions of the acidic proton in the subsequent cyanation step, and it enhances the solubility of the substrate in organic solvents. The Fischer esterification is the method of choice due to its simplicity, cost-effectiveness, and high efficiency.

The reaction proceeds by the acid-catalyzed nucleophilic attack of methanol on the protonated carbonyl carbon of the benzoic acid.[4] A strong acid catalyst, typically concentrated sulfuric acid, is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The reaction is an equilibrium process. To drive it to completion, a large excess of methanol is employed, which serves as both the nucleophile and the solvent, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[5]

Detailed Experimental Protocol: Synthesis of Methyl 3,5-dibromobenzoate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromobenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-40 eq), ensuring the starting material is fully submerged.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (approx. 200 mL). A white precipitate of the product should form.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Expected Results and Characterization

This procedure reliably produces Methyl 3,5-dibromobenzoate in high yields.

| Parameter | Expected Value | Source(s) |

| Typical Yield | 85 - 95% | [5] |

| Appearance | Colorless to light yellow solid/oil | [6] |

| Molecular Weight | 293.95 g/mol | [7] |

| Melting Point | 17-18 °C | [6] |

Step 2: Selective Cyanation via Rosenmund-von Braun Reaction

Mechanistic Rationale and Experimental Design

The conversion of an aryl bromide to an aryl nitrile is a challenging transformation that is classically achieved using the Rosenmund-von Braun reaction.[8] This reaction involves heating the aryl halide with a stoichiometric amount or an excess of copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or pyridine.[9]

The mechanism is thought to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile.[9] The reaction requires high temperatures (typically 140-200°C) to overcome the high activation energy associated with breaking the strong carbon-bromine bond.[2] The choice of DMF as a solvent is crucial; its high boiling point allows for the necessary thermal energy input, and its polarity helps to solubilize the copper cyanide complex.[10]

Recent advancements have shown that additives like L-proline can promote the reaction, allowing for lower temperatures (80–120 °C) and improving functional group tolerance.[2][11] However, the classic high-temperature protocol remains a robust and widely documented method.

Critical Consideration: The quality of the CuCN is paramount. Old or degraded samples, often appearing green instead of beige, can lead to reaction failure.[10] Similarly, using dry, degassed DMF is essential to prevent side reactions.[10]

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add Methyl 3,5-dibromobenzoate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

-

Solvent Addition: Add anhydrous, degassed DMF (sufficient to create a ~0.5 M solution).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Reaction: Heat the reaction mixture to 140-150°C under the inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up (Quenching): Cool the reaction to room temperature. The work-up for cyanide reactions must be performed in a well-ventilated fume hood. Quench the reaction by pouring it into an aqueous solution of ferric chloride (FeCl₃) and ammonia to complex the copper salts, which facilitates their removal.[10]

-

Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure product.

Expected Results and Characterization

The Rosenmund-von Braun reaction can be variable, but with careful execution, good yields of the target compound can be achieved.

| Parameter | Expected Value | Source(s) |

| Typical Yield | 60 - 80% | [10] |

| Appearance | Solid | |

| Molecular Weight | 240.05 g/mol | [12] |

| Melting Point | 182-187 °C (for the corresponding acid) | [13] |

Integrated Experimental Workflow

The entire process, from starting material to final purified product, involves a sequential and logical flow of operations.

Caption: Step-by-step laboratory workflow diagram.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to other solutions to dissipate heat.

-

Copper(I) Cyanide: CuCN is highly toxic by inhalation, ingestion, and skin contact. Avoid creating dust. Always handle it in a fume hood.

-

Cyanide Waste Disposal: All aqueous waste and materials contaminated with cyanide must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional hazardous waste protocols. Never mix cyanide waste with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.

Conclusion

The synthesis of this compound from 3,5-dibromobenzoic acid is a robust and reproducible two-step process. A classic Fischer esterification effectively protects the carboxylic acid, yielding the key intermediate, Methyl 3,5-dibromobenzoate, in high yield. The subsequent Rosenmund-von Braun cyanation, while requiring careful execution and stringent safety protocols due to the use of copper cyanide at high temperatures, provides a reliable method for introducing the crucial nitrile functionality. This guide provides the necessary mechanistic insights and detailed protocols to empower researchers in synthesizing this valuable chemical intermediate for applications in drug discovery and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]

- 12. This compound | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromo-5-cyanobenzoic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromo-5-cyanobenzoate

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure is fundamental. Spectroscopic analysis provides the definitive fingerprints to confirm the identity, purity, and electronic environment of a synthesized compound. This guide offers an in-depth exploration of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Methyl 3-bromo-5-cyanobenzoate .

This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, providing a framework for interpreting the spectra of similarly substituted aromatic systems. The methodologies described herein represent robust, field-proven protocols that ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral characteristics. The three substituents—a bromine atom, a cyano group, and a methyl ester group—are all electron-withdrawing to varying degrees, which significantly influences the chemical environment of the aromatic protons and carbons.

The logical workflow for the complete spectroscopic characterization of this molecule is outlined below. This systematic approach ensures that each analytical technique provides complementary information, leading to an unambiguous structural elucidation.

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm that the target molecule has been synthesized at the correct molecular weight.

Experimental Protocol: Mass spectra are typically acquired using an Electrospray Ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

Instrumentation: The solution is infused into the mass spectrometer.

-

Analysis: The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Expected Data: The molecular formula for this compound is C₉H₆BrNO₂. The monoisotopic mass is calculated to be 238.95819 Da.[1] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), we expect to see a characteristic pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity.

| Adduct | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |

| [M+H]⁺ | 239.9655 | 241.9634 | A pair of peaks of nearly equal intensity at m/z ~240 and ~242. |

| [M+Na]⁺ | 261.9474 | 263.9453 | A pair of peaks of nearly equal intensity at m/z ~262 and ~264.[2] |

| [M+NH₄]⁺ | 256.9920 | 258.9899 | A pair of peaks of nearly equal intensity at m/z ~257 and ~259.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3] For this compound, we expect to see characteristic absorption bands for the nitrile, the ester, and the aromatic ring.

Experimental Protocol: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Data: The key vibrational frequencies are dictated by the functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of C-H bonds on the benzene ring. |

| ~2960 | Weak | Aliphatic C-H stretch | Corresponds to the methyl group of the ester.[4] |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) | The nitrile group has a very characteristic and easily identifiable absorption in this region.[3] |

| ~1725 | Strong | C=O stretch (Ester) | The carbonyl group of the ester is a strong absorber in this region. |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring itself. |

| ~1250 | Strong | C-O stretch (Ester) | Corresponds to the stretching of the C-O single bond of the ester. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the substituents.

Expected Data:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 - 8.2 | Triplet (or narrow multiplet) | 1H | H-4 | This proton is situated between two electron-withdrawing groups (bromo and cyano) and is expected to be the most deshielded. |

| ~8.2 - 8.0 | Triplet (or narrow multiplet) | 1H | H-2 or H-6 | These protons are ortho to the bromo and cyano groups, respectively, and will be significantly deshielded. |

| ~8.0 - 7.8 | Triplet (or narrow multiplet) | 1H | H-6 or H-2 | These protons are ortho to the bromo and cyano groups, respectively, and will be significantly deshielded. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Expected Data:

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~165 | C=O (Ester) | Carbonyl carbons in esters typically appear in this downfield region.[5] | | ~138 - 135 | Aromatic C-H | Aromatic carbons are found in this general range.[5] | | ~135 - 132 | Aromatic C-H | Aromatic carbons are found in this general range. | | ~132 - 129 | Aromatic C-H | Aromatic carbons are found in this general range. | | ~134 | Aromatic C-COOCH₃ | The carbon attached to the ester group. | | ~122 | Aromatic C-Br | The carbon attached to the bromine atom is shifted downfield. | | ~117 | C≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[3] | | ~115 | Aromatic C-CN | The carbon attached to the cyano group. | | ~53 | -OCH₃ | The methyl carbon of the ester. |

The following diagram illustrates the logical process of assigning the observed NMR signals to the specific protons and carbons in the molecule, a crucial step in structural verification.

Caption: The process of NMR spectral data interpretation for the structural elucidation of this compound.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating system for the characterization of this compound. By understanding the principles behind the expected spectroscopic data, researchers can confidently identify this compound and assess its purity, ensuring the integrity of their subsequent research and development activities.

References

A Technical Guide to the Solubility and Stability of Methyl 3-bromo-5-cyanobenzoate

This document provides an in-depth technical analysis of the solubility and stability characteristics of Methyl 3-bromo-5-cyanobenzoate (CAS No. 453566-15-9), a key intermediate in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to ensure the reliable and effective use of this compound.

Introduction and Physicochemical Overview

This compound is a substituted aromatic compound featuring a methyl ester, a nitrile, and a bromine atom on the benzene ring. This unique trifunctional substitution pattern makes it a versatile building block for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in reaction design, formulation development, and quality control.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 453566-15-9 | [1] |

| Molecular Formula | C₉H₆BrNO₂ | N/A |

| Molecular Weight | 240.06 g/mol | N/A |

| Appearance | White to off-white solid/powder | N/A |

| Melting Point | 104-108 °C | N/A |

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. The solubility of this compound is governed by the interplay of its polar (methyl ester, cyano) and nonpolar (brominated benzene ring) functionalities.

Theoretical Considerations & Qualitative Assessment

Based on the principle of "like dissolves like," one can predict the general solubility behavior. The presence of the polar ester and nitrile groups suggests some affinity for polar organic solvents. However, the bulky, nonpolar bromophenyl ring limits its aqueous solubility.

A qualitative assessment suggests that this compound will exhibit good solubility in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility is expected to be lower in nonpolar solvents like hexanes and very low in aqueous systems.

Quantitative Solubility Data

While comprehensive, publicly available quantitative solubility data is limited, information from commercial suppliers and related compounds indicates solubility in solvents like chloroform. For precise applications, experimental determination is essential. The following protocol outlines a robust method for quantifying solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized approach to determine the equilibrium solubility of this compound in various solvents. The shake-flask method is a reliable and widely accepted technique.[2]

Causality: The goal is to create a saturated solution at a specific temperature, ensuring that the dissolved solute is in equilibrium with the excess solid phase. This represents the maximum amount of the compound a solvent can hold under those conditions.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 10 mg/mL) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid via centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[3] This step is critical to prevent solid particles from inflating the measured concentration.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility by comparing the analyte concentration in the sample to a calibration curve generated from standards of known concentrations.[3] Report the results in mg/mL or mol/L.

Self-Validation: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The point at which the concentration plateaus indicates that equilibrium has been achieved.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and preventing the formation of impurities during its use in synthetic processes.

General Handling and Storage

For routine use, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] Exposure to strong oxidizing agents, as well as strong acids and bases, should be avoided as they may promote degradation.[1]

Potential Degradation Pathways

The two primary functional groups susceptible to degradation are the methyl ester and the cyano (nitrile) group.

-

Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to the corresponding carboxylic acid (3-bromo-5-cyanobenzoic acid). The nitrile group can also undergo hydrolysis, typically under more vigorous conditions, to form a carboxamide and subsequently a carboxylic acid.

-

Thermal Decomposition: While the melting point is relatively high, prolonged exposure to temperatures above accelerated testing conditions (>50°C) could lead to decomposition.[4] Under fire conditions, toxic fumes, including carbon monoxide and nitrogen oxides, may be emitted.[5]

-

Photostability: Aromatic bromine compounds can be susceptible to photolytic degradation. It is prudent to store the material protected from light.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] This protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guidelines.[4][7]

Causality: The objective is to subject the compound to stress conditions more severe than those encountered during routine handling to accelerate degradation.[6] This allows for the rapid identification of likely degradation products and pathways, which is essential for developing stability-indicating analytical methods. A target degradation of 5-20% is typically sought to ensure that primary degradation products are formed without overly complex secondary reactions.[7]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[6]

-

Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and maintain at room temperature for 24 hours.

-

Thermal Stress: Heat a solution at 70°C for 48 hours. Store the solid powder at the same temperature as a comparator.

-

Photolytic Stress: Expose a solution to a light source that provides combined visible and UV output, as specified in ICH Q1B guidelines.[8]

-

-

Sample Quenching: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to the target concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method must be capable of separating the intact parent compound from all process impurities and degradation products.[7]

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products formed.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a stable compound under standard storage conditions, but it is susceptible to degradation via hydrolysis under strong acidic or basic conditions. Its solubility profile makes it suitable for use in a range of common organic solvents. For critical applications, the experimental protocols provided herein offer a robust framework for precisely determining its solubility and fully characterizing its stability, ensuring data integrity and facilitating successful research and development outcomes.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. benchchem.com [benchchem.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Methyl 3-cyanobenzoate | CAS#:13531-48-1 | Chemsrc [chemsrc.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. jordilabs.com [jordilabs.com]

The Advent of Aromatic Architects: A Technical Guide to the Discovery and Enduring Legacy of Substituted Cyanobenzoates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyanobenzoates, a class of bifunctional aromatic molecules, represent a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Characterized by a benzene ring adorned with both a nitrile (-C≡N) and a carboxylate (-COO-) group, these compounds offer a unique chemical scaffold that has been pivotal in the development of a diverse array of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the discovery and history of substituted cyanobenzoates, tracing their origins from the foundational discoveries in aromatic chemistry to their contemporary applications in targeted drug therapies. We will dissect the seminal synthetic methodologies, offering detailed experimental protocols and causality-driven explanations for procedural choices. Through a blend of historical perspective, mechanistic insight, and practical application, this guide aims to equip researchers with a comprehensive understanding of this vital class of molecules.

A Historical Overture: The Dawn of Aryl Nitrile Synthesis

The story of substituted cyanobenzoates is intrinsically linked to the broader history of aromatic chemistry and the development of methods to forge carbon-nitrogen bonds on a benzene ring. Pinpointing a singular moment of "discovery" for substituted cyanobenzoates is challenging; their existence was a logical extension of early synthetic transformations. The true innovation lay in the development of reliable methods to introduce the cyano group onto a pre-functionalized benzoic acid scaffold or its precursors.

Two 19th and early 20th-century name reactions stand as the principal gateways to this class of compounds: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

The Sandmeyer Reaction: A Diazonium Salt's Destiny (1884)

In 1884, Swiss chemist Traugott Sandmeyer stumbled upon a transformative reaction while attempting to synthesize phenylacetylene.[1][2] He observed that treating a diazonium salt, derived from an aniline, with copper(I) cyanide resulted in the formation of a benzonitrile.[1][2] This discovery, now famously known as the Sandmeyer reaction, provided the first robust and general method for introducing a cyano group onto an aromatic ring.

The application of this reaction to aminobenzoic acids was a pivotal step towards the synthesis of cyanobenzoic acids. For instance, the synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid via the Sandmeyer reaction remains a classic and illustrative example.[3][4]

The Rosenmund-von Braun Reaction: A Halide's Transformation (1914 & 1931)

These two foundational reactions laid the groundwork for the systematic synthesis and exploration of a wide range of substituted cyanobenzoates, paving the way for their eventual application in drug discovery and materials science.

The Synthetic Cornerstone: Methodologies and Protocols

The enduring utility of substituted cyanobenzoates stems from the reliability and versatility of their synthetic routes. Here, we provide a detailed examination of the key methodologies, complete with step-by-step protocols and an analysis of the underlying chemical principles.

The Sandmeyer Reaction for Cyanobenzoic Acid Synthesis

The Sandmeyer reaction remains a widely used method for the preparation of cyanobenzoic acids from their corresponding aminobenzoic acid precursors. The reaction proceeds via a two-step, one-pot sequence: diazotization followed by cyanation.

Experimental Protocol: Synthesis of 4-Cyanobenzoic Acid from 4-Aminobenzoic Acid [3][4]

-

Step 1: Diazotization

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid in a solution of dilute hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Causality: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The strong acid protonates nitrous acid, forming the nitrosonium ion (NO+), the active electrophile for diazotization.

-

-

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active cyanating agent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, the reaction mixture is gently warmed to facilitate the completion of the reaction.

-

Causality: The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the aryl nitrile and regenerate the copper(I) catalyst.

-

-

Step 3: Workup and Purification

-

Acidify the reaction mixture to precipitate the crude 4-cyanobenzoic acid.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-cyanobenzoic acid.

-

Data Presentation: Representative Reaction Parameters for Sandmeyer Cyanation

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 4-Aminobenzoic acid | 1. NaNO₂, HCl 2. CuCN, KCN | 0-5 (diazotization), RT to 50 (cyanation) | ~80 | [4] |

| 2-Aminobenzoic acid | 1. NaNO₂, H₂SO₄ 2. CuCN | 0-5 (diazotization), RT (cyanation) | ~75 | [4] |

Visualization: Sandmeyer Reaction Workflow

Caption: Workflow for the synthesis of cyanobenzoic acid via the Sandmeyer reaction.

The Rosenmund-von Braun Reaction

This method is particularly useful for the synthesis of cyanobenzoates from their corresponding bromo- or iodo- precursors. The classical conditions involve high temperatures and a stoichiometric amount of copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine.

Experimental Protocol: Synthesis of an Aryl Nitrile via Rosenmund-von Braun Reaction [6][7]

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aryl halide (e.g., a bromobenzoic acid derivative), copper(I) cyanide, and a high-boiling solvent (e.g., DMF).

-

The reaction mixture is heated to a high temperature (typically 150-200 °C) and maintained for several hours.

-

Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper(I) cyanide. The polar aprotic solvent helps to dissolve the reactants and facilitate the reaction.

-

-

Step 2: Workup and Purification

-

After cooling, the reaction mixture is typically poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes and dissolve the copper salts.

-

The product is then extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography or recrystallization.

-

Visualization: Rosenmund-von Braun Reaction Mechanism

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]

- 4. scirp.org [scirp.org]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. synarchive.com [synarchive.com]

An In-depth Technical Guide to the Physical Characteristics of Methyl 3-bromo-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-cyanobenzoate is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. As a trifunctional building block, it incorporates a bromine atom, a nitrile group, and a methyl ester on a central benzene ring. This unique arrangement of electron-withdrawing and sterically influential groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional materials. An accurate and thorough understanding of its physical characteristics is paramount for its effective use in these applications, ensuring reproducibility in experimental design and informing decisions in process development and quality control. This guide provides a comprehensive overview of the key physical and chemical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data.

I. Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Bromo-5-cyanobenzoic acid methyl ester | [1] |

| CAS Number | 453566-15-9 | [1] |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.05 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | No experimental data available. Predicted values may vary. | |

| Boiling Point | 301.3 ± 27.0 °C (Predicted) | |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Specific experimental data is limited. See Section IV for a detailed discussion. | |

| Storage | Sealed in dry, room temperature conditions. | [2] |

II. Spectroscopic Profile

The spectroscopic data provides a detailed fingerprint of the molecule's structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl ester protons. There are conflicting reports in the literature regarding the precise chemical shifts, which may be attributable to differences in the solvent used and the purity of the sample.

-

In DMSO-d₆: One source reports the following peaks: δ 13.67 (broad singlet, 1H), 8.40 (singlet, 1H), 8.24 (singlet, 2H). The peak at 13.67 ppm is highly anomalous for a methyl ester and is more characteristic of a carboxylic acid proton, suggesting a potential impurity or misinterpretation in the original data. The aromatic region shows two distinct signals.

-

In CDCl₃: Another source, a patent, provides a more complex set of signals in the aromatic region which appears inconsistent with the simple trisubstituted benzene ring of the target molecule and may correspond to a different compound described within the same document.

A predicted ¹H NMR spectrum in CDCl₃ would likely show three distinct aromatic proton signals, each integrating to one proton, and a singlet for the methyl ester protons integrating to three protons. The aromatic protons are expected to appear as singlets or narrowly split multiplets due to the meta-substitution pattern.

¹³C NMR Spectroscopy:

No experimental ¹³C NMR data has been found in the reviewed literature. However, based on the structure, one would expect to see nine distinct carbon signals:

-

One signal for the methyl carbon of the ester group (~53 ppm).

-

One signal for the carbonyl carbon of the ester group (~164 ppm).

-

One signal for the nitrile carbon (~117 ppm).

-

Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom would be expected at a lower field (~122 ppm), while the carbons adjacent to the electron-withdrawing groups will be shifted downfield.

B. Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2230 | Nitrile (C≡N) | Stretching |

| ~1730 | Ester Carbonyl (C=O) | Stretching |

| ~1600, 1480 | Aromatic C=C | Stretching |

| ~1250 | Ester C-O | Stretching |

| ~800-700 | C-Br | Stretching |

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): An LC-MS analysis has shown the formation of a sodium adduct at m/z 248.0 and 249.9 [M+Na]⁺. This is consistent with the calculated molecular weight of 240.05 g/mol . The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would result in two major peaks for the molecular ion and its fragments containing bromine.

III. Solubility Profile

IV. Safety and Handling

This compound is classified as harmful. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

V. Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of the key physical characteristics of this compound.

A. Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

Diagram of Workflow:

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry watch glass.

-

Crush the solid into a fine powder using a spatula.

-

Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a moderate level for a preliminary determination of the approximate melting range.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

Report the melting point as a range.

-

B. ¹H NMR Spectrum Acquisition

This protocol outlines the preparation of a sample for ¹H NMR analysis.

Diagram of Workflow:

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

-

Data Acquisition:

-

Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative ratios of the protons.

-

C. FT-IR Spectrum Acquisition (KBr Pellet Method)

This protocol details the preparation of a KBr pellet for FT-IR analysis of a solid sample.

Diagram of Workflow:

Caption: Workflow for FT-IR Spectrum Acquisition (KBr Pellet).

Methodology:

-

Sample Preparation:

-

Place approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

-

Grind the KBr to a very fine powder with the pestle.

-

Add approximately 1-2 mg of this compound to the mortar.

-

Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion.

-

-

Pellet Formation:

-

Transfer a small amount of the mixture into the collar of a clean, dry pellet press.

-

Assemble the press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the press and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample pellet.

-

Label the significant peaks corresponding to the functional groups present in the molecule.

-

VI. Conclusion

This technical guide provides a detailed overview of the physical characteristics of this compound. While a complete experimental dataset for all physical properties is not yet available in the public domain, this document synthesizes the existing information from various sources and provides a framework for its experimental determination. The presented protocols for melting point, NMR, and IR analysis offer a practical guide for researchers to characterize this important chemical intermediate. As a key building block in synthetic chemistry, a thorough understanding of these properties is crucial for its successful application in the development of new pharmaceuticals and advanced materials.

References

The Strategic Application of Methyl 3-bromo-5-cyanobenzoate in Modern Synthetic Chemistry: A Technical Guide

Foreword: The Unsung Hero of Complex Molecule Synthesis

In the intricate tapestry of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, certain molecules emerge not as the final, celebrated products, but as the pivotal intermediates that make their creation possible. Methyl 3-bromo-5-cyanobenzoate is one such unassuming yet powerful building block. Its trifunctional nature—bearing a bromine atom, a nitrile group, and a methyl ester on an aromatic scaffold—offers a remarkable degree of synthetic versatility. This guide provides an in-depth exploration of this intermediate, from its synthesis to its strategic deployment in advanced coupling reactions, offering researchers and drug development professionals a comprehensive resource for leveraging its full potential.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a chemical intermediate begins with its fundamental properties and spectroscopic fingerprint. This data is crucial for reaction monitoring, quality control, and confirmation of structure.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO₂ | PubChem[1] |

| Molecular Weight | 240.05 g/mol | PubChem[1] |

| Appearance | White to off-white solid | |

| Melting Point | 182-187 °C (for the parent acid) | Sigma-Aldrich[2] |

| CAS Number | 453566-15-9 | PubChem[1] |

Spectroscopic Data:

-

¹H NMR (300 MHz, CDCl₃): δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H). (Note: This is data for the analogous methyl 3-bromo-5-nitrobenzoate and serves as a close approximation)[3]

-

¹³C NMR: Expected peaks would correspond to the aromatic carbons (with distinct shifts for those bearing substituents), the nitrile carbon, the ester carbonyl carbon, and the methyl carbon of the ester.

-

IR (Infrared Spectroscopy): Key stretches would be observed for the C≡N (nitrile) group, the C=O (ester) group, and C-Br bond, as well as aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from a commercially available precursor. A common and reliable method involves the synthesis of the parent carboxylic acid followed by esterification.

Synthesis of 3-Bromo-5-cyanobenzoic Acid

This precursor can be synthesized from 3-bromo-5-methylbenzoic acid through a multi-step sequence involving oxidation and a Sandmeyer reaction. A plausible synthetic route is outlined below.

Figure 1: Proposed synthetic pathway for 3-bromo-5-cyanobenzoic acid via a Sandmeyer reaction.

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate[4]. The use of copper(I) cyanide is a classic and effective method for introducing the nitrile functionality[4].

Esterification to this compound

With the carboxylic acid in hand, the final step is a straightforward Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-cyanobenzoic acid (1.0 eq.) in an excess of methanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the solution[3][5].

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization[3].

Figure 2: Fischer esterification of 3-bromo-5-cyanobenzoic acid.

The Strategic Role in Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound lies in its utility as a substrate in a variety of palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex molecules.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceuticals and organic materials[6].

Reaction Principle: This reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base[7].

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)[8].

-

Catalyst System: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine ligand (e.g., XPhos)[9][10].

-

Solvent and Degassing: Add a degassed solvent system, often a mixture of an organic solvent (like toluene or 1,4-dioxane) and water[9]. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS)[7].

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[11][12]. This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes.

Reaction Principle: This coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine[11].

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent like THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up and Purification: After the reaction is complete, filter off the amine hydrobromide salt and concentrate the filtrate. Purify the residue by column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals[9][10].

Reaction Principle: This reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine, catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand[9][13].

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)[13].

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.) to the vessel, followed by an anhydrous, degassed solvent such as toluene or dioxane[13].

-

Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary duration.

-

Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.

Applications in Drug Discovery and Development

The synthetic utility of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored in the development of inhibitors for several key therapeutic targets.

-

GSK-3 Inhibitors: Glycogen synthase kinase 3 (GSK-3) is a target for the treatment of several diseases, including neurodegenerative disorders and diabetes[14][15]. The scaffold provided by this compound allows for the elaboration into complex heterocyclic systems that have shown inhibitory activity against GSK-3[2][16].

-

Hepatitis C Virus (HCV) Inhibitors: The hepatitis C virus is a major global health concern. The development of direct-acting antivirals has been a significant breakthrough. The core structure derived from this compound can be found in certain classes of HCV NS5A and polymerase inhibitors[11][17][18][19][20].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation[1].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion: A Versatile Tool for Innovation

This compound exemplifies the crucial role of well-designed chemical intermediates in modern organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex molecular architectures through a variety of reliable and high-yielding cross-coupling reactions. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis, reactivity, and strategic application of this intermediate opens up a wealth of possibilities for innovation and the development of novel, high-value molecules.

References

- 1. This compound | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders | Bentham Science [eurekaselect.com]

- 17. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of hepatitis C virus NS5A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 3-bromo-5-cyanobenzoate

For professionals in pharmaceutical research and organic synthesis, the utility of a chemical intermediate is intrinsically linked to its safe and effective handling. Methyl 3-bromo-5-cyanobenzoate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its safe handling and application in common synthetic transformations, grounded in scientific principles to ensure both safety and experimental success.

Compound Profile and Hazard Identification

This compound (CAS No: 453566-15-9) is a substituted aromatic compound with the molecular formula C₉H₆BrNO₂.[1] Its structure, featuring a bromine atom, a nitrile group, and a methyl ester on a benzene ring, makes it a versatile intermediate. However, these same functional groups contribute to its hazardous properties.

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is paramount before handling this compound.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2] | Warning |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[2] | Warning |

Source: Compiled from multiple Safety Data Sheets and chemical databases.[2]

The primary hazards associated with this compound are acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin and eyes.[2] The potential for skin sensitization necessitates careful avoidance of direct contact.[2] To the best of current knowledge, the full toxicological properties of this compound have not been exhaustively investigated, warranting a cautious approach.[2]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to risk mitigation is essential. This begins with robust engineering controls, followed by the consistent and correct use of personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[2] This is non-negotiable due to the compound's inhalation toxicity. The fume hood ensures that any dust or vapors are effectively contained and exhausted, protecting the user. A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[2]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is critical to prevent skin and eye contact. The following PPE ensemble is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required to protect against splashes and dust.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[3]

-

Protective Clothing: A laboratory coat is essential to protect the skin and clothing from contamination.[2]

-

Respiratory Protection: While a fume hood is the primary control, if there is a risk of generating significant dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator may be necessary.

Caption: Logical workflow for PPE selection and use.

Chemical Reactivity and Handling Considerations

The synthetic utility of this compound stems from the reactivity of its functional groups. The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The nitrile and ester groups are electron-withdrawing, which can influence the reactivity of the aromatic ring.[4][5]

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Experimental Protocols: A Practical Guide

The true value of this guide lies in its application. Below are detailed protocols for common transformations involving this compound, with an emphasis on the causality behind each step.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical Suzuki-Miyaura reaction to form a C-C bond at the bromine position. The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction.[6]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Causality: The excess of the boronic acid ensures complete consumption of the starting material. Potassium carbonate is the base required to activate the boronic acid for transmetalation.[6]

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[2]

-

Solvent Addition: Add toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

-

Causality: The biphasic solvent system is common in Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the reaction.

-

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene. Add this catalyst solution to the reaction flask via syringe.

-

Causality: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

-

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

Methodological & Application

Application Note: Selective Monocyanation of Methyl 3,5-dibromobenzoate to Synthesize Methyl 3-bromo-5-cyanobenzoate

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-bromo-5-cyanobenzoate is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of three distinct reactive sites—the methyl ester, the bromo substituent, and the cyano group—allows for sequential and regioselective modifications, making it an ideal scaffold for the synthesis of complex molecules and pharmaceutical intermediates. This application note provides a detailed protocol for the synthesis of this compound via a selective palladium-catalyzed cyanation of the readily available methyl 3,5-dibromobenzoate.

The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis.[1] While classical methods like the Rosenmund-von Braun reaction, which employs stoichiometric amounts of copper(I) cyanide at high temperatures, are effective, they often suffer from harsh reaction conditions and difficult product purification.[1] Modern palladium-catalyzed cross-coupling reactions have emerged as a milder and more versatile alternative, demonstrating superior functional group tolerance and proceeding under significantly gentler conditions.[1] This protocol leverages a contemporary palladium-catalyzed approach, offering high efficiency and selectivity for the desired monocyanation product.

Reaction Mechanism and Rationale

The selective monocyanation of methyl 3,5-dibromobenzoate is achieved through a palladium-catalyzed cross-coupling reaction. The generally accepted catalytic cycle for this transformation is depicted below. The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a cyanide source, and the cycle is completed by reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

A key challenge in this synthesis is achieving selective monocyanation, as the two bromine atoms on the starting material are electronically and sterically equivalent. To favor the formation of the desired this compound over the dicyanated byproduct, the stoichiometry of the cyanide source is carefully controlled. By using a slight excess of the cyanide reagent relative to a 1:1 molar ratio with the starting material, the reaction can be driven towards the monocyanated product while minimizing the formation of the dinitrile.

For this protocol, we will utilize zinc cyanide (Zn(CN)₂) as the cyanide source. Zn(CN)₂ is a solid that is less acutely toxic and easier to handle than alkali metal cyanides.[1] Furthermore, its use in palladium-catalyzed cyanations is well-established and has been shown to be effective for a wide range of aryl halides.[2]

Experimental Workflow

The overall experimental workflow is designed for efficiency and safety, incorporating standard organic synthesis techniques.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides.[1][2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Methyl 3,5-dibromobenzoate | 293.94 | 2.94 g | 10.0 | 1.0 |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.70 g | 6.0 | 0.6 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92 mg | 0.1 | 0.01 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 111 mg | 0.2 | 0.02 |